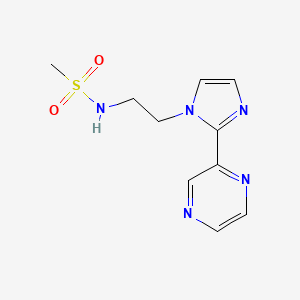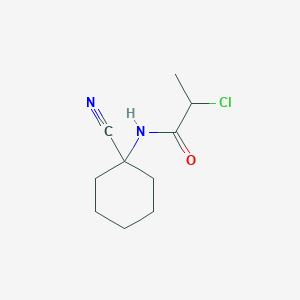![molecular formula C10H17NO2 B2709372 N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide CAS No. 2290823-49-1](/img/structure/B2709372.png)
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain, and inhibition of this enzyme leads to increased levels of GABA, resulting in enhanced GABAergic neurotransmission. CPP-115 has shown potential in the treatment of several neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide works by inhibiting GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has the potential to reduce seizures, anxiety, and drug-seeking behavior.
Biochemical and physiological effects:
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This results in reduced neuronal excitability and increased inhibition of neurotransmitter release. N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has also been shown to increase the expression of GABA receptors in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. However, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has a short half-life and requires frequent dosing, which can be challenging in animal studies. Additionally, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several areas of future research for N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide. One potential application is in the treatment of alcohol use disorder, as GABAergic neurotransmission plays a critical role in alcohol withdrawal and craving. N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide may also have potential in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further optimization of the synthesis method may lead to the development of more potent and selective GABA aminotransferase inhibitors.
Méthodes De Synthèse
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide can be synthesized via a multi-step process involving the reaction of cyclopentanone with methyl magnesium bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with cyclobutanecarbonyl chloride. This synthesis method has been optimized to produce high yields of pure N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide.
Applications De Recherche Scientifique
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has been shown to reduce seizures and increase the effectiveness of antiepileptic drugs. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in models of anxiety disorders. In clinical trials, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has shown promise as a treatment for cocaine addiction and has been well-tolerated with minimal side effects.
Propriétés
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclopentyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-6-2-5-8(9)11-10(13)7-3-1-4-7/h7-9,12H,1-6H2,(H,11,13)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDWOOMALFNLHV-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)

![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2709293.png)
![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)
![2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709300.png)






![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2709311.png)